molecular formula C17H18O3S B14256428 1-(3,4-Dimethoxyphenyl)-2-[(4-methylphenyl)sulfanyl]ethan-1-one CAS No. 211696-26-3

1-(3,4-Dimethoxyphenyl)-2-[(4-methylphenyl)sulfanyl]ethan-1-one

Cat. No.: B14256428
CAS No.: 211696-26-3
M. Wt: 302.4 g/mol
InChI Key: YZPFJEXXCILLOB-UHFFFAOYSA-N
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Description

1-(3,4-Dimethoxyphenyl)-2-[(4-methylphenyl)sulfanyl]ethan-1-one is an organic compound with a complex structure that includes both methoxy and sulfanyl functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3,4-Dimethoxyphenyl)-2-[(4-methylphenyl)sulfanyl]ethan-1-one typically involves the reaction of 3,4-dimethoxybenzaldehyde with 4-methylthiophenol in the presence of a base. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired compound with high purity.

Chemical Reactions Analysis

Types of Reactions

1-(3,4-Dimethoxyphenyl)-2-[(4-methylphenyl)sulfanyl]ethan-1-one undergoes various chemical reactions, including:

    Oxidation: This reaction can convert the sulfanyl group to a sulfoxide or sulfone.

    Reduction: The carbonyl group can be reduced to an alcohol.

    Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

    Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

1-(3,4-Dimethoxyphenyl)-2-[(4-methylphenyl)sulfanyl]ethan-1-one has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(3,4-Dimethoxyphenyl)-2-[(4-methylphenyl)sulfanyl]ethan-1-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    1-(3,4-Dimethoxyphenyl)ethan-1-one: Lacks the sulfanyl group.

    1-(4-Methylphenyl)-2-[(3,4-dimethoxyphenyl)sulfanyl]ethan-1-one: Similar structure but different positioning of functional groups.

Uniqueness

1-(3,4-Dimethoxyphenyl)-2-[(4-methylphenyl)sulfanyl]ethan-1-one is unique due to the presence of both methoxy and sulfanyl groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications where these properties are advantageous.

Properties

CAS No.

211696-26-3

Molecular Formula

C17H18O3S

Molecular Weight

302.4 g/mol

IUPAC Name

1-(3,4-dimethoxyphenyl)-2-(4-methylphenyl)sulfanylethanone

InChI

InChI=1S/C17H18O3S/c1-12-4-7-14(8-5-12)21-11-15(18)13-6-9-16(19-2)17(10-13)20-3/h4-10H,11H2,1-3H3

InChI Key

YZPFJEXXCILLOB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)SCC(=O)C2=CC(=C(C=C2)OC)OC

Origin of Product

United States

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